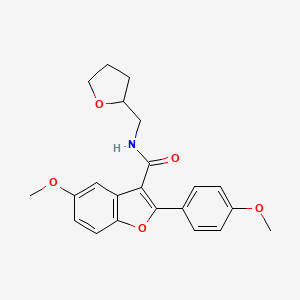
5-methoxy-2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methoxy-2-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including methoxy and benzofuran moieties. The molecular formula is C20H23N2O4, with a molecular weight of approximately 357.41 g/mol.
Antioxidant Activity
Several studies have indicated that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. For instance, it has been observed to inhibit neuronal apoptosis and reduce inflammation in models of neurodegeneration. Mechanistic studies suggest that it may modulate signaling pathways involved in neuroinflammation, such as the NF-κB pathway, thereby protecting neurons from oxidative damage and excitotoxicity .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces the activation of microglia, which are key players in neuroinflammatory processes. This activity suggests potential therapeutic applications in conditions like Alzheimer's disease and multiple sclerosis .
Enzyme Inhibition
Inhibition studies have shown that this compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE inhibition range around 0.13 µM, indicating high potency compared to standard inhibitors . This suggests potential applications in treating cognitive impairments associated with cholinergic dysfunction.
Case Studies
- Neuroprotective Study : In a model of scopolamine-induced cognitive impairment in mice, administration of the compound resulted in significant improvements in memory and learning tasks. Behavioral assessments showed enhanced performance in maze tests compared to control groups .
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Summary of Research Findings
特性
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-15-7-5-14(6-8-15)21-20(22(24)23-13-17-4-3-11-27-17)18-12-16(26-2)9-10-19(18)28-21/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRJCGQHQMMPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














